molecular formula C16H18O7 B1248620 Luisol A CAS No. 225110-59-8

Luisol A

Cat. No. B1248620
M. Wt: 322.31 g/mol
InChI Key: YAYLZJMYAWCSFK-MAHXAKIKSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like Luisol A often involves advanced strategies combining chemistry and biology. Such syntheses are guided by the goal of generating molecules with defined physical, chemical, and biological properties (Wu & Schultz, 2009). Additionally, reticular synthesis, a method that employs secondary building units to direct the assembly of ordered frameworks, has been instrumental in designing materials with predetermined structures, compositions, and properties (Yaghi et al., 2003).

Molecular Structure Analysis

The molecular structure of polymers and complex molecules like Luisol A is central to their properties and applications. The control of molecular structure is crucial for achieving desired properties such as transparency and mechanical strength (Willbourn, 1976). Furthermore, the understanding of molecular modeling techniques aids in predicting the physical properties of molecules based on their structures (Needham et al., 1988).

Chemical Reactions and Properties

The creation of molecules with specific chemical reactions and properties is a nuanced area of study. Strategies for assembling structural units such as contiguous all-carbon quaternary stereocenters are crucial in natural products synthesis, which can be relevant for Luisol A's chemical reactions (Peterson & Overman, 2004). The alternating copolymerization of epoxides and cyclic anhydrides, controlled by discrete metal complexes, leads to polyesters with varied chemical and physical properties (Longo et al., 2016).

Physical Properties Analysis

The physical properties of molecules like Luisol A are influenced by their molecular composition and structure. For example, the practice of chemical synthesis, broadened to include supramolecular synthesis and the postassembly covalent modification, enables the creation of molecules with functioning nanosystems (Stoddart & Tseng, 2002). Additionally, the development of dynamic molecular crystals with switchable physical properties has been a significant advance (Sato, 2016).

Chemical Properties Analysis

The chemical properties of a molecule like Luisol A can be predicted and optimized through computational schemes. This is particularly valuable in designing polymers for advanced technological applications where the complexity of chemical structures has increased (Bicerano, 1996). Furthermore, the representation of chemical structures and understanding the molecular interactions are crucial in this regard (Warr, 2011).

Scientific Research Applications

New Derivatives and Oxidation Products

Luisol A, along with its derivative 2-hydroxy-luisol A, has been the subject of scientific research, particularly in marine biology and chemistry. A study by Fotso et al. (2011) identified new derivatives of Luisol A produced by marine streptomycete B7617, including 2-hydroxy-luisol A. They also explored the oxidation of Luisol A to enhance its biological activity, although the oxidized derivatives did not show antimicrobial or cytotoxic activities. This research contributes to understanding the chemical diversity and potential applications of Luisol A derivatives in marine organisms (Fotso et al., 2011).

Pharmacognostical Standardization

In the field of pharmacognosy, Luisol A's relevance has been highlighted in the standardization of crude drugs. A study conducted in 2022 by Sethuraman and Ramachandran focused on the pharmacognostical standardization of Luisia tenuifolia Blume, an epiphytic orchid. Their research included detailed morpho-anatomical, histochemical, and physico-chemical characterization, laying the groundwork for further phytochemical and pharmacological research (Sethuraman & Ramachandran, 2022).

Broader Scientific Context

While specific studies on Luisol A are limited, its exploration falls within the broader context of scientific research and technology development. Studies in fields like drug discovery, technology in scientific research, and the evolution of scientific inquiry provide a backdrop for understanding the significance of research on compounds like Luisol A. For instance, the historical perspective on drug discovery provided by Drews (2000) outlines how scientific advancements have revolutionized medicine and pharmacology, a context relevant to exploring new compounds such as Luisol A (Drews, 2000).

properties

IUPAC Name

(1S,2R,9S,10R,11S,13R)-2,7,9,10-tetrahydroxy-11-methyl-12,16-dioxatetracyclo[11.3.1.01,10.03,8]heptadeca-3(8),4,6-trien-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O7/c1-7-16(21)14(20)12-9(3-2-4-10(12)17)13(19)15(16)6-8(22-7)5-11(18)23-15/h2-4,7-8,13-14,17,19-21H,5-6H2,1H3/t7-,8-,13+,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYLZJMYAWCSFK-MAHXAKIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(C(C3=C(C=CC=C3O)C(C24CC(O1)CC(=O)O4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@]2([C@H](C3=C(C=CC=C3O)[C@H]([C@@]24C[C@@H](O1)CC(=O)O4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601100859
Record name rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Luisol A

CAS RN

225110-59-8
Record name rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225110-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Luisol A
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Luisol A
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Luisol A

Citations

For This Compound
13
Citations
S Fotso, CB Fotso-Fondja Yao, E Helmke… - … für Naturforschung B, 2011 - degruyter.com
… In addition to luisol A (1a), luisol B (2), and aloesaponarin II, the marine streptomycete … , 2-hydroxy-luisol A (1b). In an attempt to increase the biological activity, luisol A (1a) was oxidized …
Number of citations: 4 www.degruyter.com
XC Cheng, PR Jensen, W Fenical - Journal of natural products, 1999 - ACS Publications
… Luisol A appears related to the anthraquinone antibiotics of the granaticin class, while the structure of luisol B contains the rare epoxynaphtho[2,3c]furan, a structural feature found in …
Number of citations: 51 pubs.acs.org
F Humayun, A Khan, S Ahmad, W Yuchen… - Computers in Biology …, 2022 - Elsevier
… Luisol A (CMNPD10114) belongs to Naphthofurans class of marine natural products produced by a marine … The interaction pattern of Luisol A (CMNPD10115) is given in Fig. 3b. …
Number of citations: 13 www.sciencedirect.com
RL Sahani, RS Liu - Chemical Communications, 2016 - pubs.rsc.org
Gold-catalyzed [4+n]-annulations (n = 3, 4) of tert-butyl propiolate derivatives with epoxides or oxetanes proceed smoothly to yield seven- or eight-membered oxacyclic products …
Number of citations: 24 pubs.rsc.org
WN Hozzein, M Mohany… - Current …, 2021 - ingentaconnect.com
… In another study, two tetraline derivatives related to granaticin, luisol A (Fig. 1A) and luisol B (2), and a new tetraol, 2hydroxyluisol A (Fig. 1B & 1C) were extracted from the marine …
Number of citations: 13 www.ingentaconnect.com
J Lyu, A Claraz, P Retailleau, G Masson - Organic & Biomolecular …, 2022 - pubs.rsc.org
… Such a framework has been found in several naturally occurring products such as Luisol A 15 and withametelinol-A and B 16 or in bioactive compounds like various penicillide …
Number of citations: 1 pubs.rsc.org
Z Xie, B Liu, H Wang, S Yang, H Zhang, Y Wang, N Ji… - Marine Drugs, 2012 - mdpi.com
Kiamycin (1), a new angucyclinone derivative possessing an 1,12-epoxybenz[a]anthracene ring system, was isolated from the marine Streptomyces sp. strain M268 along with the …
Number of citations: 38 www.mdpi.com
I Charousová, J Medo, L Hleba… - brazilian journal of …, 2018 - SciELO Brasil
… 2-Hydroxy-luisol A, a new quinone-derived tetraol from a marine Streptomyces sp. and oxidation products of luisol A. Z Naturforsch. 2011;66(6):629-634, http://dx.doi.org/10.5560/znb.…
Number of citations: 16 www.scielo.br
H Laatsch - Frontiers in marine biotechnology, 2006 - Citeseer
… Compound 48a from the actinomycete ACT 7617 is an unusual quinone derivative as well (Laatsch, unpublished results); it is a hydroxy-luisol A (48b), related with nanaomycin aE and …
Number of citations: 60 citeseerx.ist.psu.edu
ET Sun, MA Stadtherr - Computers & chemical engineering, 1988 - Elsevier
Ten full-matrix problems and thirteen sparse-matrix problems, all based on chemical engineering problems, are used to perform a comprehensive test of iterative nonlinear equation …
Number of citations: 11 www.sciencedirect.com

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